molecular formula C18H21NO2S2 B2974746 N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-2-(thiophen-3-yl)acetamide CAS No. 1797726-33-0

N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-2-(thiophen-3-yl)acetamide

Cat. No.: B2974746
CAS No.: 1797726-33-0
M. Wt: 347.49
InChI Key: JEHNSAUOOSAMJB-UHFFFAOYSA-N
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Description

N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-2-(thiophen-3-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a phenylsulfanyl group, an oxane ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-2-(thiophen-3-yl)acetamide typically involves multiple steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate diols or epoxides under acidic or basic conditions.

    Introduction of the Phenylsulfanyl Group: This step involves the nucleophilic substitution of a halogenated precursor with a thiophenol derivative.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Formation of the Acetamide Group: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Types of Reactions:

    Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxane ring can be reduced to form the corresponding alcohols.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or lithium aluminum hydride can be employed.

    Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-2-(thiophen-3-yl)acetamide would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

    N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-2-(furan-3-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-2-(pyridin-3-yl)acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness: N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-2-(thiophen-3-yl)acetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs with furan or pyridine rings

Properties

IUPAC Name

N-[(4-phenylsulfanyloxan-4-yl)methyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S2/c20-17(12-15-6-11-22-13-15)19-14-18(7-9-21-10-8-18)23-16-4-2-1-3-5-16/h1-6,11,13H,7-10,12,14H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHNSAUOOSAMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CC2=CSC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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